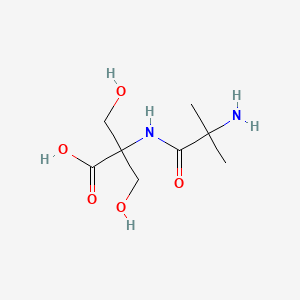
2-Methylalanyl-2-(hydroxymethyl)serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylalanyl-2-(hydroxymethyl)serine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl group attached to the alanine moiety and a hydroxymethyl group attached to the serine moiety, making it a versatile molecule for biochemical studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-2-(hydroxymethyl)serine typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino and hydroxyl groups, followed by selective methylation and subsequent deprotection. For instance, Cbz-chirality alanine reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to obtain an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by catalytic hydrogenolysis using palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methylalanyl-2-(hydroxymethyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler amino acids.
科学的研究の応用
2-Methylalanyl-2-(hydroxymethyl)serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme mechanisms and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-Methylalanyl-2-(hydroxymethyl)serine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the hydroxymethyl group allows it to participate in hydrogen bonding and other interactions that can modulate enzyme activity and stability .
類似化合物との比較
Similar Compounds
Serine: A naturally occurring amino acid with a hydroxyl group.
Threonine: Another amino acid with a similar hydroxyl group but with an additional methyl group.
Phenylserine: Contains a phenyl group attached to the serine moiety.
Uniqueness
2-Methylalanyl-2-(hydroxymethyl)serine is unique due to the presence of both a methyl group on the alanine moiety and a hydroxymethyl group on the serine moiety. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
189507-81-1 |
|---|---|
分子式 |
C8H16N2O5 |
分子量 |
220.22 g/mol |
IUPAC名 |
2-[(2-amino-2-methylpropanoyl)amino]-3-hydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C8H16N2O5/c1-7(2,9)5(13)10-8(3-11,4-12)6(14)15/h11-12H,3-4,9H2,1-2H3,(H,10,13)(H,14,15) |
InChIキー |
PHPYZEXTSQWCEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC(CO)(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



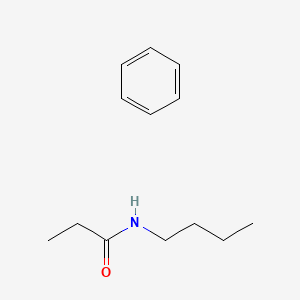
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
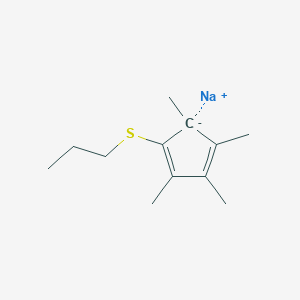
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
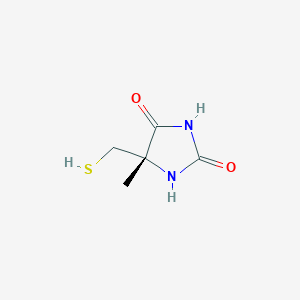
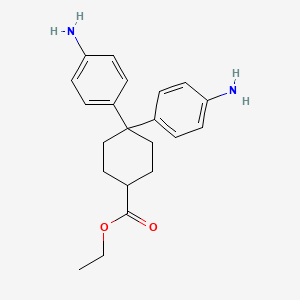

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
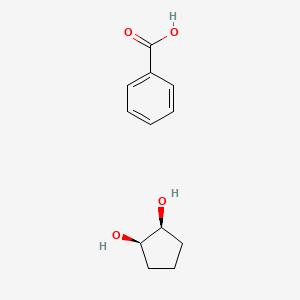
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
